molecular formula C19H21N3O3 B2870519 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide CAS No. 2097860-99-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide

Katalognummer B2870519
CAS-Nummer: 2097860-99-4
Molekulargewicht: 339.395
InChI-Schlüssel: TXPFGGVYJMVNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family of enzymes plays a crucial role in the signaling pathways of cytokines and growth factors, making them an attractive target for the development of therapeutics for a variety of diseases. CP-690,550 has been extensively studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide works by inhibiting the activity of the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these enzymes, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In animal models of rheumatoid arthritis, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to reduce inflammation, synovial hyperplasia, and joint destruction. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to improve physical function and reduce the signs and symptoms of rheumatoid arthritis. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has also been shown to be effective in reducing the severity of psoriasis in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the JAK family of enzymes and their role in cytokine signaling pathways. However, one limitation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide is that it is a small molecule inhibitor, which can have off-target effects and may not be specific to the JAK family of enzymes.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide. One area of interest is the development of more specific inhibitors of the JAK family of enzymes, which could reduce the risk of off-target effects. Another area of interest is the potential use of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, research could focus on understanding the long-term effects of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide treatment and its potential for combination therapy with other drugs.

Synthesemethoden

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 3-cyclopropyl-6-hydroxy-1(6H)-pyridazinecarboxylic acid with 4-oxo-4-phenylbutanoic acid, followed by the addition of ethylamine and the subsequent formation of the amide bond. The final product is then purified through a series of chromatographic steps.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been extensively studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function in patients.

Eigenschaften

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(15-4-2-1-3-5-15)9-10-18(24)20-12-13-22-19(25)11-8-16(21-22)14-6-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPFGGVYJMVNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.